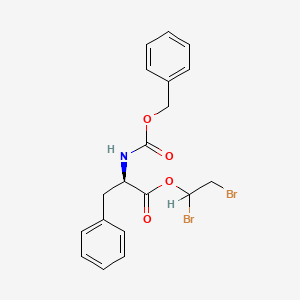
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy-: is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 3,4-dichlorophenyl groups and a methoxy group attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and cyanuric chloride.
Formation of Intermediate: The reaction between 3,4-dichloroaniline and cyanuric chloride in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.
Methoxylation: The intermediate compound is then subjected to methoxylation using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.
Industrial Production Methods
In industrial settings, the production of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing purification techniques, such as recrystallization or chromatography, to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents, such as chlorine or bromine, in the presence of a catalyst.
Major Products Formed
Oxidation Products: Formation of triazine derivatives with additional oxygen-containing functional groups.
Reduction Products: Formation of triazine derivatives with reduced functional groups.
Substitution Products: Formation of triazine derivatives with new substituents replacing the original groups.
Wissenschaftliche Forschungsanwendungen
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes, such as DNA replication or protein synthesis, leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-methoxy- can be compared with other similar compounds, such as:
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-(methylthio)-: This compound has a methylthio group instead of a methoxy group, which may result in different chemical and biological properties.
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-chloro-: This compound has a chloro group instead of a methoxy group, leading to variations in reactivity and applications.
as-Triazine, 5,6-bis(3,4-dichlorophenyl)-3-hydroxy-: This compound has a hydroxy group instead of a methoxy group, which may influence its solubility and biological activity.
Eigenschaften
CAS-Nummer |
74417-14-4 |
|---|---|
Molekularformel |
C16H9Cl4N3O |
Molekulargewicht |
401.1 g/mol |
IUPAC-Name |
5,6-bis(3,4-dichlorophenyl)-3-methoxy-1,2,4-triazine |
InChI |
InChI=1S/C16H9Cl4N3O/c1-24-16-21-14(8-2-4-10(17)12(19)6-8)15(22-23-16)9-3-5-11(18)13(20)7-9/h2-7H,1H3 |
InChI-Schlüssel |
GVFKFYGNPURBDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(N=N1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)







![Piperidine, 4-(2-chloro-3-fluorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B13785615.png)
![Hexasodium;37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate](/img/structure/B13785625.png)


